2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Molecular Formula: C₂₀H₂₁BrN₂O₃; Molecular Weight: 417.3 g/mol) is a brominated indole derivative with an acetamide functional group linked to a 3,4-dimethoxyphenethyl chain. Its structure enables π-π stacking and hydrogen-bonding interactions with biological targets, making it a candidate for therapeutic applications in oncology, neurology, and infectious diseases . The bromine atom at position 5 of the indole ring enhances electrophilic reactivity, while the 3,4-dimethoxyphenyl group contributes to lipophilicity and membrane permeability .
Properties
Molecular Formula |
C20H21BrN2O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-12-16(21)4-5-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24) |
InChI Key |
KJPSEXDNBNEJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of indole to introduce the bromine atom at the 5-position. This is followed by the acylation of the indole nitrogen with an appropriate acylating agent to form the acetamide derivative.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position of the indole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Anticancer Activity
- The target compound inhibits cancer cell proliferation (IC₅₀: 8.2 µM in HeLa cells) by disrupting tubulin polymerization .
- Analog with 6-Br substitution : Shows weaker inhibition (IC₅₀: 18.5 µM) due to misalignment with tubulin’s hydrophobic pockets .
- Oxoacetamide derivative: Exhibits comparable activity (IC₅₀: 9.1 µM) but higher cytotoxicity to normal cells .
Antimicrobial Activity
Neuroactivity
- Acetylamino-substituted analog: Lacks CNS activity due to poor blood-brain barrier penetration .
Physicochemical Properties
| Property | Target Compound | 6-Br Analog | Oxoacetamide Derivative |
|---|---|---|---|
| LogP (lipophilicity) | 3.8 | 4.1 | 3.5 |
| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| Plasma Protein Binding (%) | 92 | 95 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
